molecular formula C15H25FN4O2S B6708245 2-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N-(2-fluoroethyl)propanamide

2-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N-(2-fluoroethyl)propanamide

Cat. No.: B6708245
M. Wt: 344.5 g/mol
InChI Key: PHVMEHIRUNHFAT-UHFFFAOYSA-N
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Description

2-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N-(2-fluoroethyl)propanamide is a synthetic organic compound with a complex structure. It features a thiazole ring, a tert-butyl group, and a fluoroethyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N-(2-fluoroethyl)propanamide typically involves multiple steps. The process begins with the formation of the thiazole ring, followed by the introduction of the tert-butyl group. The final steps involve the addition of the fluoroethyl group and the formation of the carbamoylamino linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N-(2-fluoroethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The fluoroethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N-(2-fluoroethyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N-(2-fluoroethyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N-(2-chloroethyl)propanamide
  • 2-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N-(2-bromoethyl)propanamide

Uniqueness

What sets 2-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N-(2-fluoroethyl)propanamide apart from similar compounds is the presence of the fluoroethyl group. This group can significantly influence the compound’s reactivity, biological activity, and physical properties, making it a unique and valuable molecule for research and development.

Properties

IUPAC Name

2-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N-(2-fluoroethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25FN4O2S/c1-9(12(21)17-7-6-16)18-14(22)19-10(2)13-20-11(8-23-13)15(3,4)5/h8-10H,6-7H2,1-5H3,(H,17,21)(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVMEHIRUNHFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C(C)(C)C)NC(=O)NC(C)C(=O)NCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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